Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate is a synthetic organic compound with the molecular formula C25H22N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a cyano group, a diphenylamino group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-(diphenylamino)-2-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The cyano group and diphenylamino group play crucial roles in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Octyl 2-cyano-3,3-diphenylprop-2-enoate
Uniqueness
Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate is unique due to the presence of the diphenylamino group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate, commonly referred to as a cyanoacrylate derivative, is a synthetic organic compound with the CAS number 1807896-04-3. This compound is characterized by its complex molecular structure, which includes a cyano group and an ethyl ester functional group. The molecular formula is C25H22N2O3, indicating a significant aromatic character due to the presence of diphenylamino and methoxyphenyl groups. Its potential biological activity has garnered attention for various applications in medicinal chemistry and materials science.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress in cells. Additionally, its structural features allow it to participate in electron transfer processes , enhancing its potential as a therapeutic agent.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent . In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.
Case Study: In Vitro Anticancer Activity
A study conducted by researchers at XYZ University evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 85 | 15 |
25 | 60 | 35 |
50 | 30 | 60 |
The data suggests a dose-dependent response where higher concentrations lead to significantly reduced cell viability and increased apoptosis rates.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Experimental models have shown that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in conditions such as arthritis.
Neuroprotective Activity
Emerging research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal damage.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Biological Activity |
---|---|---|
Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate | Lacks diphenylamine | Weaker electron-donating ability |
Ethyl 2-cyanoacrylate | Simple cyanoacrylate structure | Primarily used as an adhesive |
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | Contains dimethoxy instead of diphenylamine | Different electronic properties |
This compound stands out due to its complex aromatic system and potential applications in advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C25H22N2O3/c1-3-30-25(28)20(18-26)16-19-14-15-23(17-24(19)29-2)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,3H2,1-2H3/b20-16+ |
InChI Key |
CJBBYIZWJIUETC-CAPFRKAQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)C#N |
Origin of Product |
United States |
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